N1-(2-methyl-5-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide
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Overview
Description
N1-(2-methyl-5-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a morpholinopropyl group, and an oxalamide linkage. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration of 2-methylphenyl: The starting material, 2-methylphenyl, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 2-methyl-5-nitrophenyl.
Formation of oxalyl chloride: Oxalic acid is treated with thionyl chloride to form oxalyl chloride.
Amidation reaction: The 2-methyl-5-nitrophenyl is reacted with oxalyl chloride to form an intermediate, which is then treated with 3-morpholinopropylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-5-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-methyl-5-aminophenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methyl-5-nitrophenylamine and 3-morpholinopropylamine.
Scientific Research Applications
N1-(2-methyl-5-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The morpholinopropyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The oxalamide linkage provides stability to the molecule and can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
N1-(2-methyl-5-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide can be compared with other similar compounds, such as:
N1-(2-methyl-5-nitrophenyl)-N2-(3-piperidinopropyl)oxalamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N1-(2-methyl-5-nitrophenyl)-N2-(3-pyrrolidinopropyl)oxalamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(2-methyl-5-nitrophenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c1-12-3-4-13(20(23)24)11-14(12)18-16(22)15(21)17-5-2-6-19-7-9-25-10-8-19/h3-4,11H,2,5-10H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLATRUWRVXTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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